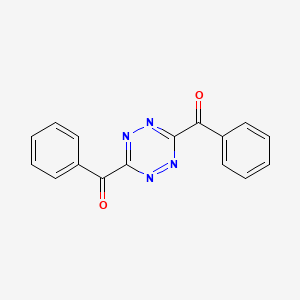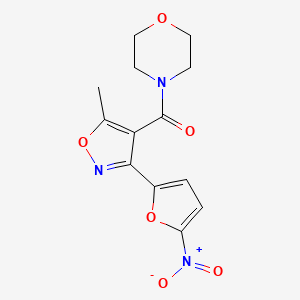
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is a complex organic compound that features a morpholine ring attached to an isoxazole ring, which is further substituted with a nitrofuryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- typically involves multiple steps. One common method includes the nitration of azoles with nitric acid or a sulfuric-nitric acid mixture . The nitration reactions can also be performed using acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, or N-nitropicolinium tetrafluoroborate . The nitration of five-membered azoles is a critical step in the preparation of nitroazole derivatives, which are then further modified to introduce the morpholine and isoxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group on the isoxazole ring can be replaced by other nucleophiles, such as morpholine.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, acetylnitrate, and various reducing agents. The reaction conditions typically involve controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various nitroazole derivatives, reduced amine derivatives, and heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents. They have been screened for activity against various cancer cell lines, including breast cancer and oral cancer.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and other interactions with biological molecules also plays a role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Morpholine, 4-((5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl)carbonyl)- is unique due to the combination of its morpholine, isoxazole, and nitrofuryl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
22996-92-5 |
|---|---|
Fórmula molecular |
C13H13N3O6 |
Peso molecular |
307.26 g/mol |
Nombre IUPAC |
[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13N3O6/c1-8-11(13(17)15-4-6-20-7-5-15)12(14-22-8)9-2-3-10(21-9)16(18)19/h2-3H,4-7H2,1H3 |
Clave InChI |
DRXDNSWUQPZNPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




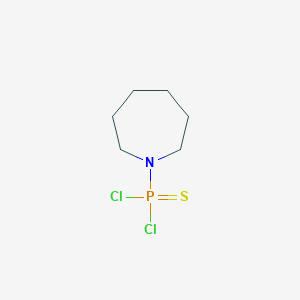
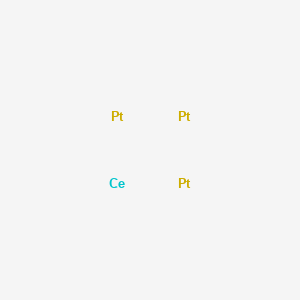
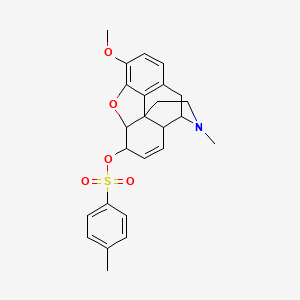

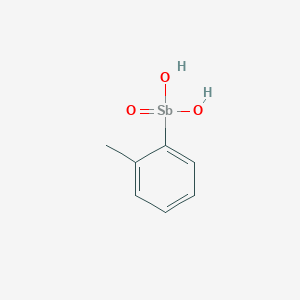
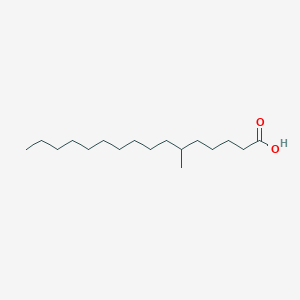
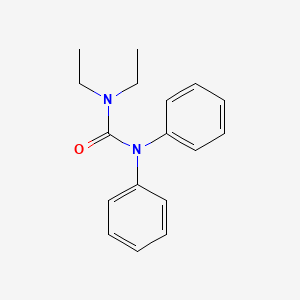
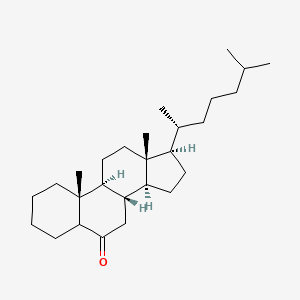
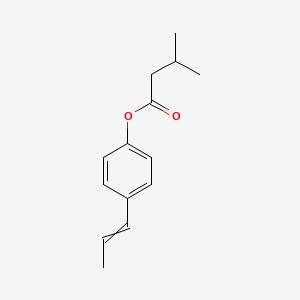
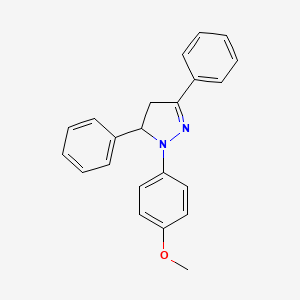
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
